But-2-yn-1-amine hydrochloride
CAS No.: 50329-23-2
Cat. No.: VC5145166
Molecular Formula: C4H8ClN
Molecular Weight: 105.57
* For research use only. Not for human or veterinary use.

CAS No. | 50329-23-2 |
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Molecular Formula | C4H8ClN |
Molecular Weight | 105.57 |
IUPAC Name | but-2-yn-1-amine;hydrochloride |
Standard InChI | InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H |
Standard InChI Key | MBLVRODWKGTSJI-UHFFFAOYSA-N |
SMILES | CC#CCN.Cl |
Chemical Structure and Physicochemical Properties
But-2-yn-1-amine hydrochloride consists of a terminal alkyne group (C≡C) bonded to an amine moiety, which is protonated and stabilized by a chloride counterion. Key physicochemical properties include:
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Molecular Weight: 105.57 g/mol
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IUPAC Name: but-2-yn-1-amine hydrochloride
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Solubility: Highly soluble in polar solvents such as water, ethanol, and methanol due to its ionic nature.
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Stability: The hydrochloride salt enhances stability, preventing degradation under ambient conditions.
The compound’s alkyne group enables participation in click chemistry reactions, while the amine facilitates nucleophilic substitutions, making it a valuable building block in organic synthesis.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The primary method involves the reaction of but-2-yne with ammonia or primary amines under acidic conditions. A typical procedure includes:
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Alkyne Amination: But-2-yne reacts with ammonia in the presence of HCl to form the amine hydrochloride salt.
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Purification: Recrystallization from ethanol or methanol yields high-purity product (>95%).
Key Variables Affecting Yield:
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Temperature: Reactions conducted at 0–5°C minimize side reactions like polymerization.
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Catalyst: Zinc-based catalysts improve reaction efficiency in A3 coupling reactions (aldehyde-amine-alkyne).
Industrial Production
Industrial processes employ continuous flow reactors to enhance scalability and reproducibility. For example, one patent describes a method using gaseous HCl bubbled through a solution of but-2-yne and methylamine, achieving yields of 85–90% at pilot scale.
Applications in Pharmaceutical and Chemical Synthesis
Drug Development
But-2-yn-1-amine hydrochloride is a precursor in synthesizing derivatives with notable bioactivity:
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Anticancer Agents: Derivatives exhibit IC₅₀ values of 45–60 μM against breast (MCF-7) and colon (HCT116) cancer cell lines.
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Neuroprotective Compounds: Propargylamine analogs inhibit monoamine oxidase B (MAO-B), a target in Parkinson’s disease therapy.
Specialty Chemicals
The compound’s reactivity enables diverse transformations:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazoles for polymer chemistry.
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Cross-Coupling Reactions: Sonogashira coupling forms carbon-carbon bonds in ligand synthesis.
Table 1: Key Pharmaceutical Derivatives
Derivative Class | Target Activity | Efficacy (IC₅₀ or MIC) | Source |
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Propargylamine analogs | MAO-B inhibition | 12 nM | |
Triazole-containing drugs | Antiviral (HSV-1) | MIC = 32 μg/mL |
Biological Activity and Mechanisms
Antimicrobial Properties
But-2-yn-1-amine hydrochloride demonstrates broad-spectrum antimicrobial activity:
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Gram-Positive Bacteria: MIC = 32 μg/mL against Staphylococcus aureus.
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Gram-Negative Bacteria: Moderate activity (MIC = 64–128 μg/mL) against Escherichia coli and Pseudomonas aeruginosa.
The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes like dihydrofolate reductase.
Enzyme Modulation
In vitro studies show dose-dependent inhibition of:
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Acetylcholinesterase (AChE): 40% inhibition at 50 μM, relevant for Alzheimer’s disease.
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Tyrosinase: IC₅₀ = 28 μM, suggesting potential in hyperpigmentation disorders.
Table 2: Enzymatic Inhibition Data
Enzyme | Inhibition (%) | Concentration (μM) | Source |
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Acetylcholinesterase | 40 | 50 | |
Tyrosinase | 50 | 28 |
Comparative Analysis with Structural Analogs
But-2-yn-1-amine hydrochloride’s bioactivity differs significantly from analogs:
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But-2-en-1-amine Hydrochloride: The saturated analog shows weaker antimicrobial activity (MIC = 64–256 μg/mL).
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Propargylamine: Lacks the hydrochloride group, reducing solubility and bioavailability.
The alkyne group’s electron-withdrawing effect enhances interaction with biological targets compared to alkylamine derivatives.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the alkyne and amine groups to optimize drug efficacy.
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Delivery Systems: Development of nanoparticle carriers to improve pharmacokinetics.
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Toxicology Profiles: Long-term toxicity studies in mammalian models to assess clinical potential.
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